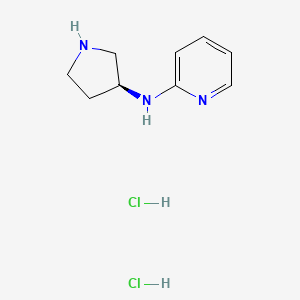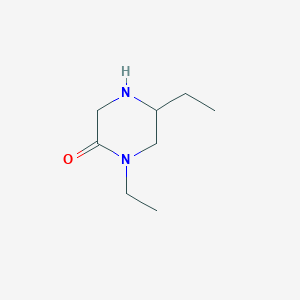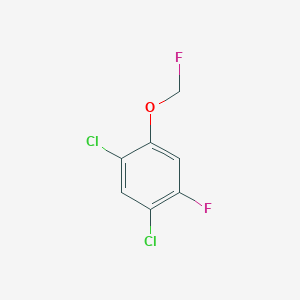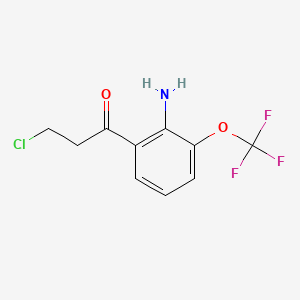
(2',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chloro and fluoro substituents, as well as an acetonitrile group, imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Nitrile Formation: Introduction of the acetonitrile group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organometallic reagents, nucleophiles.
Major Products:
- Oxidized derivatives
- Amines
- Substituted biphenyl derivatives
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug discovery and development.
- Investigated for its biological activity and interactions with biomolecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential use in the development of new polymers and coatings.
作用机制
The mechanism of action of (2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile depends on its interaction with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
- (2’,5’-Dichloro-biphenyl-3-yl)-acetonitrile
- (2’,5’-Dichloro-6-fluoro-biphenyl-4-yl)-acetonitrile
- (2’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol
Uniqueness:
- The presence of both chloro and fluoro substituents provides unique electronic and steric properties.
- The acetonitrile group adds to its reactivity and potential applications.
属性
分子式 |
C14H8Cl2FN |
|---|---|
分子量 |
280.1 g/mol |
IUPAC 名称 |
2-[3-(2,5-dichlorophenyl)-4-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-10-2-3-13(16)11(8-10)12-7-9(5-6-18)1-4-14(12)17/h1-4,7-8H,5H2 |
InChI 键 |
YESVSXSKSXNNIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC#N)C2=C(C=CC(=C2)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





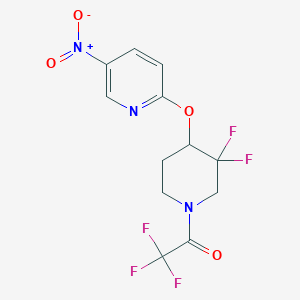
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)

